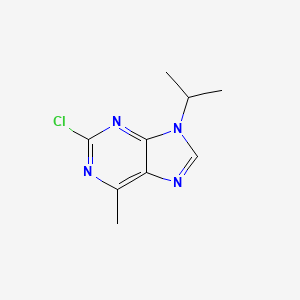

![molecular formula C18H24N2O3 B6167506 tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1353101-45-7](/img/no-structure.png)

tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate” is a chemical compound with the molecular formula C18H24N2O3 . It is a solid at room temperature . This compound can be used to synthesize ketohexokinase (KHK) inhibitors that have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H26N2O3/c1-18(2,3)24-17(23)20-11-9-19(10-12-20)14-21(16(19)22)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 . This code provides a textual representation of the molecular structure, which includes information about the number and type of atoms, their connectivity, and any charge or stereochemistry.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate” include its molecular weight of 316.39476 , and it is a solid at room temperature . More specific properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用

- Selective Deprotection : The tert-butyl carbamate protecting group enables selective deprotection under mild acidic conditions, revealing a reactive amine functionality for further derivatization .

- Enhanced Antinociceptive Effect : They enhance the antinociceptive effect of morphine and can potentially mitigate morphine tolerance .

- O-GlcNAcase (OGA) Inhibitors : Researchers have explored diazaspirononane nonsaccharide inhibitors of OGA for treating neurodegenerative disorders .

- Potential Medical Uses : tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate can be used to synthesize KHK inhibitors, which may have applications in treating diabetes and obesity .

- Synthetic Intermediate : It serves as a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives, acting as inhibitors for Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) .

Medicinal Chemistry and Drug Design

Sigma-1 Receptor Antagonists

Neurodegenerative Disorder Treatment

Ketohexokinase (KHK) Inhibitors

NAMPT and ROCK Inhibitors

GPR119 Modulators

安全和危害

The safety information for “tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

作用机制

Target of Action

The primary targets of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate are ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These proteins play crucial roles in various biological processes. KHK is involved in fructose metabolism and has implications in diabetes and obesity. NAMPT is involved in the biosynthesis of NAD+, a vital coenzyme in cellular metabolism. ROCK is involved in cell motility and tumor cell invasion.

Mode of Action

This compound interacts with its targets by inhibiting their activity

Biochemical Pathways

The inhibition of KHK can lead to decreased fructose metabolism, potentially alleviating conditions like diabetes and obesity . Inhibition of NAMPT and ROCK can affect NAD+ biosynthesis and cell motility respectively . These changes can have downstream effects on cellular metabolism and signaling.

Result of Action

The molecular and cellular effects of this compound’s action would be dependent on the specific context of its use. For example, in the context of diabetes or obesity treatment, inhibition of KHK could lead to decreased fructose metabolism, potentially helping to regulate blood sugar levels .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate involves the condensation of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate with an appropriate reagent to form the desired compound.", "Starting Materials": [ "tert-butylamine", "benzylamine", "ethyl acetoacetate", "paraformaldehyde", "sodium ethoxide", "acetic anhydride", "sodium bicarbonate", "dichloromethane", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of tert-butylamine and ethyl acetoacetate to form tert-butyl 2-oxo-1,3-diazaspiro[4.5]decane-3-carboxylate", "Step 2: Condensation of benzylamine and paraformaldehyde to form 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane", "Step 3: Reaction of tert-butyl 2-oxo-1,3-diazaspiro[4.5]decane-3-carboxylate with sodium ethoxide to form tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-3-carboxylate", "Step 4: Reaction of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-3-carboxylate with acetic anhydride to form tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-3-acetate", "Step 5: Reaction of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-3-acetate with sodium bicarbonate and dichloromethane to form tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-3-carboxylate", "Step 6: Hydrolysis of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-3-carboxylate with ethanol and water to form tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate" ] } | |

CAS 编号 |

1353101-45-7 |

产品名称 |

tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate |

分子式 |

C18H24N2O3 |

分子量 |

316.4 |

纯度 |

0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。